1-(Chloromethyl)-2-methoxynaphthalene
Overview
Description
1-(Chloromethyl)-2-methoxynaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a chloromethyl group attached to the first carbon and a methoxy group attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxynaphthalene using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the chloromethyl group being introduced at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advancements in catalyst development have led to more efficient and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(hydroxymethyl)-2-methoxynaphthalene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), Lewis acids (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted derivatives (e.g., amines, ethers)
- Oxidized products (e.g., aldehydes, carboxylic acids)
- Reduced products (e.g., alcohols)
Scientific Research Applications
1-(Chloromethyl)-2-methoxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-methoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile building block .
Comparison with Similar Compounds
1-(Chloromethyl)-naphthalene: Lacks the methoxy group, resulting in different reactivity and applications.
2-(Chloromethyl)-naphthalene: The chloromethyl group is positioned differently, affecting its chemical behavior.
1-(Methoxymethyl)-naphthalene: Contains a methoxymethyl group instead of a chloromethyl group, leading to distinct reactivity patterns.
Uniqueness: 1-(Chloromethyl)-2-methoxynaphthalene is unique due to the presence of both chloromethyl and methoxy groups on the naphthalene ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(chloromethyl)-2-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSYKRJQLUCLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538110 | |
Record name | 1-(Chloromethyl)-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-39-9 | |
Record name | 1-(Chloromethyl)-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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